molecular formula C12H18N2O B11797614 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol

1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol

Cat. No.: B11797614
M. Wt: 206.28 g/mol
InChI Key: VVRSJRZPMBOKBO-UHFFFAOYSA-N
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Description

1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol is a pyridine derivative featuring a pyrrolidine ring substituted at the 6-position of the pyridine moiety and a propanol chain at the 3-position. The pyrrolidine substituent introduces electron-donating properties and steric bulk, while the propanol chain may influence solubility and hydrogen-bonding interactions.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-(6-pyrrolidin-1-ylpyridin-3-yl)propan-1-ol

InChI

InChI=1S/C12H18N2O/c1-2-11(15)10-5-6-12(13-9-10)14-7-3-4-8-14/h5-6,9,11,15H,2-4,7-8H2,1H3

InChI Key

VVRSJRZPMBOKBO-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C=C1)N2CCCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method includes the use of pyridine-3-boronic acid, which undergoes a coupling reaction with pyrrolidine in the presence of a palladium catalyst. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions: 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings can engage in hydrogen bonding and hydrophobic interactions with the active sites of these targets, modulating their activity. This compound may also influence signaling pathways by altering the conformation of target proteins, thereby affecting downstream biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol and analogous pyridine derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Pyridine Position) Key Features/Applications Reference
1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol C12H18N2O* ~206.29* 6-pyrrolidin-1-yl, 3-propanol Potential building block for bioactive molecules [Inferred]
3-(6-Chloropyridin-3-yl)propan-1-ol C8H10ClNO 171.63 6-chloro, 3-propanol Simpler substituent; used in synthesis intermediates
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol C8H11FN2O 170.19 2-amino, 5-fluoro, 3-propanol Fluorine enhances metabolic stability; amino group for functionalization
1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol C13H20N2O 220.31 4-methyl, 6-pyrrolidin-1-yl, 3-propanol Methyl group increases hydrophobicity
1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-ol C13H22N2O 222.33 6-diethylamino, 5-methyl, 3-propanol Diethylamino group enhances steric bulk and basicity
3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol C12H13FN2O 220.25 2-fluoro, 6-pyrrolidin-1-yl, 3-propargyl alcohol Propargyl alcohol introduces alkyne reactivity

*Note: Exact molecular weight for the target compound is inferred from structural analogs.

Key Comparative Analysis

Substituent Effects on Electronic Properties
  • Pyrrolidin-1-yl vs. Chloro/Amino Groups: The pyrrolidin-1-yl group at the 6-position (target compound) is electron-donating, which may stabilize the pyridine ring through resonance, contrasting with the electron-withdrawing chlorine in 3-(6-chloropyridin-3-yl)propan-1-ol .
  • Fluorine Substituents: Fluorine in 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol enhances metabolic stability and electronegativity, making it distinct from the target compound’s pyrrolidine substituent .
Steric and Solubility Considerations
  • Methyl vs. Diethylamino Groups: The 4-methyl group in 1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol increases hydrophobicity compared to the unsubstituted target compound . In contrast, the diethylamino group in 1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-ol introduces significant steric hindrance and basicity .
  • Propanol vs. Propargyl Alcohol: The propanol chain in the target compound offers hydrogen-bonding capability, whereas the propargyl alcohol in 3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol enables click chemistry applications .

Research Implications and Gaps

  • Structural Diversity: Modifications at the 5- or 2-positions (e.g., fluorine, methyl, or amino groups) significantly alter reactivity and bioavailability, as seen in analogs .
  • Unresolved Data : The target compound lacks explicit experimental data (e.g., solubility, melting point) in the provided evidence, highlighting a need for further characterization.

Biological Activity

1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol, identified by its CAS number 1355238-35-5, is a compound of interest due to its potential biological activities, particularly in the context of cancer research and neuropharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol is C12H18N2O. Its structure includes a pyridine ring, a pyrrolidine moiety, and a propanol group, which may contribute to its biological activities.

PropertyValue
Molecular Weight206.29 g/mol
Purity≥95%
AppearanceN/A
Storage TemperatureRoom Temperature

Anticancer Activity

Recent studies have indicated that compounds structurally related to 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol exhibit significant anticancer properties. For instance, derivatives containing similar pyridine and pyrrolidine structures have been evaluated against various cancer cell lines.

Case Study: Breast Cancer Cell Lines

In one study, compounds with similar structures were tested against MDA-MB-231 (triple-negative breast cancer) and MCF-7 (HER2-positive breast cancer) cell lines. The results showed that certain derivatives significantly decreased cell viability at low concentrations (e.g., IC50 values as low as 6.25 µM) . The mechanism of action appears to involve the inhibition of specific membrane proteins associated with cancer progression.

Table: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 1fMDA-MB-2316.25Inhibition of 5-HT6 receptor
Compound 1dMDA-MB-23125Inhibition of mGluR2
Compound 1aMDA-MB-231>100No significant effect

The biological activity of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol may be attributed to its ability to interact with various protein targets involved in cellular signaling pathways related to cancer. Notably, five membrane proteins were identified as potential targets:

  • 5-Hydroxytryptamine receptor 6 (5-HT6)
  • Metabotropic glutamate receptor 2 (mGluR2)
  • Ghrelin receptor
  • Histamine H3 receptor
  • Orexin receptor 2 (Ox2R)

These interactions suggest that the compound could exhibit inhibitory properties similar to those observed in established antineoplastic agents .

Neuropharmacological Potential

Beyond its anticancer properties, preliminary studies indicate that compounds with similar structures may also possess neuropharmacological effects, potentially modulating neurotransmitter systems involved in mood regulation and cognitive functions.

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